Cas no 77086-19-2 (5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-)

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- structure
77086-19-2 structure
商品名:5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
CAS番号:77086-19-2
MF:C16H15N.C4H4O4
メガワット:337.36916
CID:548793
PubChem ID:71312123

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- 化学的及び物理的性質

名前と識別子

    • 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
    • (+)-Mk 8
    • (+)-MK-801 HYDROGEN MALEATE
    • (+/-)-methyl-1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate
    • (+/-)-methylenecyclopropylmethanol
    • (+/-)-MK-801
    • (2-hydroxymethyl)methylenecyclopropane
    • (methylenecyclopropane)methanol
    • 1-carbomethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene
    • 2-methylenecyclopropylcarbinol
    • AGN-PC-00J3WV
    • CTK2I6346
    • methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate
    • methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
    • Methylenecyclopropylmethanol
    • 77086-19-2
    • SW199401-2
    • (E)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
    • 5,10-Imino-5H-dibenzo[a,d]cycloheptene, 10,11-dihydro-5-methyl-,(5R,10S)-
    • (+)-MK801MALEATE
    • QLTXKCWMEZIHBJ-KAPCYLQESA-N
    • インチ: InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m0./s1
    • InChIKey: QLTXKCWMEZIHBJ-KAPCYLQESA-N
    • ほほえんだ: CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 337.13140809g/mol
  • どういたいしつりょう: 337.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 432
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 86.6Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 白色固体。
  • ゆうかいてん: 68.5-69.5°
  • ようかいど: DMSO: >20mg/mL
  • PSA: 86.63000
  • LogP: 3.19110
  • ひせんこうど: 589 -160.8° (c = 0.032 g/2 ml ethanol)
  • ようかいせい: まだ確定していません。

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- セキュリティ情報

  • WGKドイツ:3
  • ちょぞうじょうけん:0-6°C

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00583-50mg
5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
77086-19-2
50mg
¥5438.0 2021-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-361253-10 mg
(-)-MK 801 maleate,
77086-19-2
10mg
¥444.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M276291-20mM-20mm
5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
77086-19-2 ≥99%
20mm
¥450.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M276291-20mM/ml
(-)-MK 801 maleate (mM/ml)
77086-19-2 ≥99%
20mM/ml
¥450.00 2021-05-26
SHENG KE LU SI SHENG WU JI SHU
sc-361253A-50 mg
(-)-MK 801 maleate,
77086-19-2
50mg
¥1,993.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-361253A-50mg
(-)-MK 801 maleate,
77086-19-2
50mg
¥1993.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M274630-10mg
5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-
77086-19-2 ≥99%
10mg
¥402.90 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-361253-10mg
(-)-MK 801 maleate,
77086-19-2
10mg
¥444.00 2023-09-05

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- 関連文献

5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-に関する追加情報

Introduction to 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- (CAS No. 77086-19-2)

The compound 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)-, identified by its CAS number 77086-19-2, is a structurally complex molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This tricyclic imine derivative belongs to a class of compounds known for their potential biological activities, particularly in the modulation of enzyme pathways and receptor interactions. The unique stereochemistry defined by the (5R,10S) configuration further adds to its pharmacological interest, as stereochemical differences often play a crucial role in the efficacy and selectivity of bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of tricyclic scaffolds in drug discovery. The dibenzo[a,d]cycloheptene core is a privileged structure that has been explored extensively for its ability to interact with biological targets in a manner that enhances binding affinity and specificity. In particular, the imine functional group at the 5-position introduces a site for hydrogen bonding or coordination interactions with biological partners, which can be exploited to fine-tune pharmacological properties. The presence of a methyl group at the 5-position and the dihydro substitution at the 10,11-position further modulates the electronic and steric environment of the molecule, influencing its overall biological profile.

One of the most compelling aspects of this compound is its potential as a precursor or analog in the development of novel therapeutic agents. The (5R,10S) stereochemistry suggests that this molecule may exhibit enantioselective interactions with biological targets, which is increasingly recognized as a critical factor in drug design. Studies have shown that enantiopure compounds often display improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts. The synthesis and characterization of 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- represent an important step toward understanding how stereochemical purity impacts biological activity.

The chemical synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and enantiopurity. Key synthetic strategies may include cyclization reactions to form the tricyclic core, followed by functional group manipulations such as imine formation and methylation. Advanced techniques such as chiral auxiliary-assisted synthesis or asymmetric catalysis may be employed to ensure the desired stereochemical outcome. The development of efficient synthetic routes not only facilitates laboratory-scale production but also opens avenues for large-scale manufacturing if industrial applications are envisioned.

In terms of biological activity, preliminary studies on derivatives of dibenzo[a,d]cycloheptene imines have revealed potential roles in modulating enzymes such as cytochrome P450 family members or nuclear receptors. The specific arrangement of functional groups in this compound may influence its ability to bind to these targets and modulate their activity. For instance, the imine group could serve as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic residues in protein binding pockets. Further investigation into the interaction mechanisms would require structural biology approaches such as X-ray crystallography or NMR spectroscopy to elucidate detailed binding modes.

The pharmacological exploration of 5H-Dibenzo[a,d]cyclohepten-5,10-imine,10,11-dihydro-5-methyl-, (5R,10S)- is still in its early stages, but existing literature suggests promising avenues for therapeutic intervention. Researchers have hypothesized that this compound might exhibit anti-inflammatory or anti-proliferative effects by interacting with specific signaling pathways. For example, modulation of nuclear receptor activity has been linked to diverse physiological processes ranging from metabolism regulation to immune response modulation. The unique structural features of this molecule make it an attractive candidate for further pharmacological screening and development.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques can provide insights into predicted binding affinities and preferred conformations based on known protein structures or enzyme active sites. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and prioritize compounds for further validation. Additionally, virtual screening methods can be employed to identify potential lead structures or analogs with enhanced biological activity based on the scaffold of 5H-Dibenzo[a,d]cyclohepten-5,10-imine, 10,11-dihydro-5-methyl-, (5R,10S)-.

The future directions for research on this compound may include exploring its synthetic derivatives or exploring novel synthetic methodologies that improve efficiency and scalability. Advances in flow chemistry or biocatalysis could offer new ways to access complex tricyclic scaffolds while maintaining high enantiopurity. Furthermore, interdisciplinary approaches combining synthetic chemistry with bioinformatics could uncover new therapeutic applications or mechanisms by which this class of compounds exerts their effects.

In conclusion, 5H-Dibenzo[a,d]cyclohepten-5, 10-imine, 10, 11-dihydro- 5-methyl-, (((((((((((((((((((((((()()()()()()()()()()()()()()() - represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its complex scaffold,(CAS No.), stereochemical features,(stereochemistry) ,and functional groups make it an intriguing candidate for further exploration into drug discovery and development.(biological activity). As our understanding of molecular interactions continues to evolve,(computational chemistry) will undoubtedly play an increasingly important role in guiding synthetic efforts and evaluating pharmacological properties.(synthetic methodologies). The ongoing study of this compound promises not only new insights into its own behavior but also broader advancements in medicinal chemistry.(future directions).

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